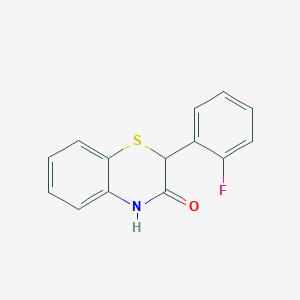
(4-Nitrophenyl)methyl (2-aminoethyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Nitrophenyl)methyl (2-aminoethyl)carbamate is an organic compound that features a nitrophenyl group, a methyl group, and a carbamate group linked to an aminoethyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Nitrophenyl)methyl (2-aminoethyl)carbamate typically involves the reaction of (4-nitrophenyl)methanol with 2-aminoethyl carbamate. The reaction is usually carried out in the presence of a catalyst and under controlled temperature conditions to ensure the formation of the desired product. Commonly used catalysts include acids or bases that facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize the production rate and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
(4-Nitrophenyl)methyl (2-aminoethyl)carbamate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The carbamate group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst is commonly used for the reduction of the nitro group.
Substitution: Nucleophiles such as amines or alcohols can react with the carbamate group under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted carbamates.
Scientific Research Applications
(4-Nitrophenyl)methyl (2-aminoethyl)carbamate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Nitrophenyl)methyl (2-aminoethyl)carbamate involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes or receptors, leading to changes in their activity. The carbamate group can also form covalent bonds with nucleophilic sites on proteins or other biomolecules, affecting their function. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(4-Nitrophenyl)methyl carbamate: Lacks the aminoethyl chain but has similar reactivity.
(4-Nitrophenyl)methyl (2-hydroxyethyl)carbamate: Contains a hydroxyethyl group instead of an aminoethyl group.
(4-Nitrophenyl)methyl (2-methylaminoethyl)carbamate: Contains a methylaminoethyl group, which may alter its reactivity and biological activity.
Uniqueness
(4-Nitrophenyl)methyl (2-aminoethyl)carbamate is unique due to the presence of both the nitrophenyl and aminoethyl groups, which confer distinct chemical and biological properties
Properties
CAS No. |
104457-91-2 |
|---|---|
Molecular Formula |
C10H13N3O4 |
Molecular Weight |
239.23 g/mol |
IUPAC Name |
(4-nitrophenyl)methyl N-(2-aminoethyl)carbamate |
InChI |
InChI=1S/C10H13N3O4/c11-5-6-12-10(14)17-7-8-1-3-9(4-2-8)13(15)16/h1-4H,5-7,11H2,(H,12,14) |
InChI Key |
UXQCJOBBBFVRIJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1COC(=O)NCCN)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


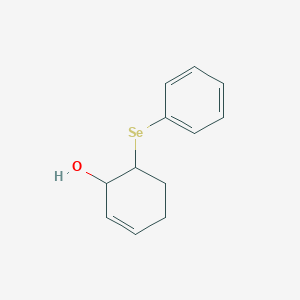
![2-[(E)-(Hex-5-en-1-yl)diazenyl]propane-2-peroxol](/img/structure/B14325033.png)
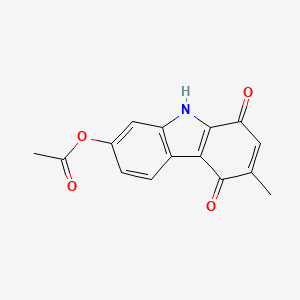
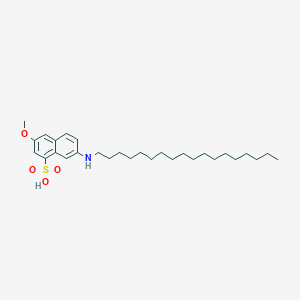
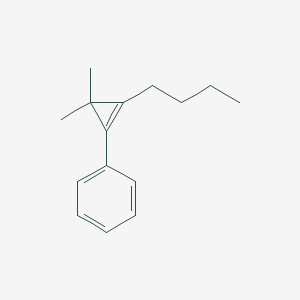
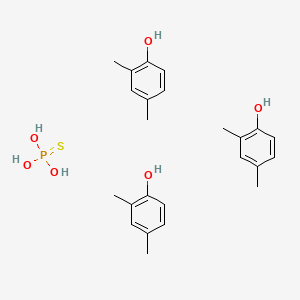
![{2-[3-(3-Chlorophenyl)-1,2-oxazol-5-yl]phenyl}acetic acid](/img/structure/B14325066.png)
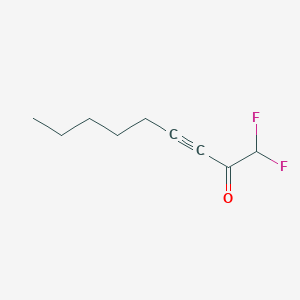
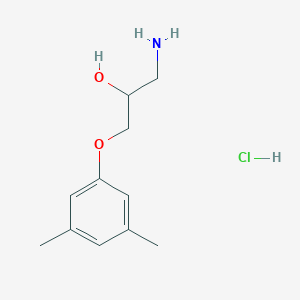
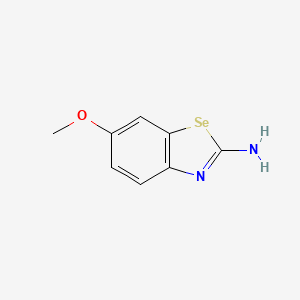
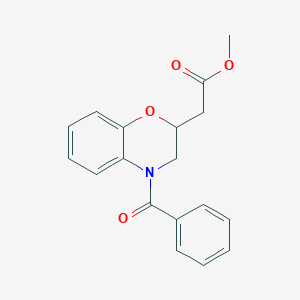
![Acetonitrile, [[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]thio]-](/img/structure/B14325099.png)
